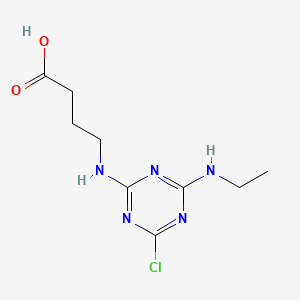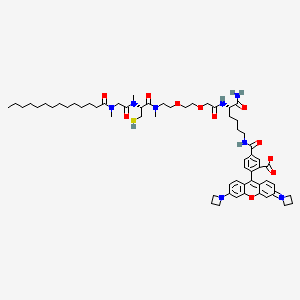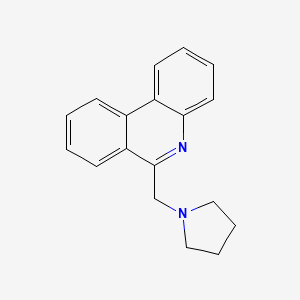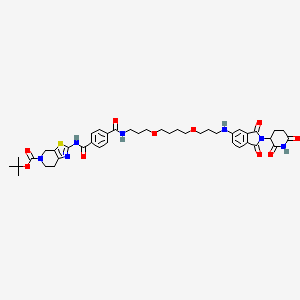
Biotin-PEG7-Maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Biotin-PEG7-Maleimide: is a biotinylation reagent that reacts with thiol groups (SH). It is commonly used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates. The compound consists of biotin, a polyethylene glycol (PEG) spacer, and a maleimide group. The PEG spacer enhances the solubility and flexibility of the molecule, while the maleimide group allows for specific and efficient conjugation to thiol groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG7-Maleimide typically involves the following steps:
Activation of Biotin: Biotin is first activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS), to form biotin-NHS.
PEGylation: The activated biotin is then reacted with a PEG derivative, such as PEG7-amine, to form Biotin-PEG7.
Maleimide Conjugation: Finally, the Biotin-PEG7 is reacted with a maleimide derivative to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The product is typically purified using techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: Biotin-PEG7-Maleimide primarily undergoes conjugation reactions with thiol groups. The maleimide group reacts specifically with free thiol groups at pH 6.5-7.5 to form stable thioether bonds.
Common Reagents and Conditions:
Reagents: Thiol-containing molecules, such as cysteine residues in proteins.
Conditions: The reaction is typically carried out in aqueous buffers at pH 6.5-7.5.
Major Products: The major product of the reaction is a biotinylated molecule with a stable thioether bond.
Wissenschaftliche Forschungsanwendungen
Chemistry: Biotin-PEG7-Maleimide is used in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs). It allows for the specific and efficient conjugation of biotin to thiol-containing molecules.
Biology: In biological research, this compound is used for labeling proteins and other biomolecules. The biotinylated molecules can be detected and purified using avidin or streptavidin-based methods.
Medicine: In medicine, this compound is used in the development of targeted therapies, such as ADCs. These conjugates can selectively deliver cytotoxic agents to cancer cells, minimizing damage to healthy cells.
Industry: In the industrial sector, this compound is used in the production of diagnostic assays and biosensors. The biotinylated molecules can be immobilized on surfaces for detection and analysis.
Wirkmechanismus
Mechanism: Biotin-PEG7-Maleimide exerts its effects through the formation of stable thioether bonds with thiol groups. The maleimide group reacts specifically with free thiol groups, forming a covalent bond. This allows for the efficient and specific conjugation of biotin to thiol-containing molecules.
Molecular Targets and Pathways: The primary molecular targets of this compound are thiol groups in proteins and other biomolecules. The PEG spacer enhances the solubility and flexibility of the conjugate, while the biotin moiety allows for detection and purification using avidin or streptavidin-based methods.
Vergleich Mit ähnlichen Verbindungen
Biotin-PEG2-Maleimide: Similar to Biotin-PEG7-Maleimide but with a shorter PEG spacer.
Biotin-PEG11-Maleimide: Similar to this compound but with a longer PEG spacer.
Biotin-PEG-Maleimide: A general term for biotinylation reagents with varying PEG spacer lengths.
Uniqueness: this compound offers a balance between solubility and flexibility due to its intermediate PEG spacer length. This makes it suitable for a wide range of applications in bioconjugation and labeling.
Eigenschaften
Molekularformel |
C33H55N5O12S |
|---|---|
Molekulargewicht |
745.9 g/mol |
IUPAC-Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |
InChI |
InChI=1S/C33H55N5O12S/c39-28(4-2-1-3-27-32-26(25-51-27)36-33(43)37-32)34-8-11-44-13-15-46-17-19-48-21-23-50-24-22-49-20-18-47-16-14-45-12-9-35-29(40)7-10-38-30(41)5-6-31(38)42/h5-6,26-27,32H,1-4,7-25H2,(H,34,39)(H,35,40)(H2,36,37,43)/t26-,27-,32-/m0/s1 |
InChI-Schlüssel |
YIRYEFRAMZLKHD-IUEKTVKYSA-N |
Isomerische SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
Kanonische SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN3C(=O)C=CC3=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12369143.png)


![5-amino-3-[4-(4-chlorophenoxy)phenyl]-1-[(3R)-1-cyanopiperidin-3-yl]pyrazole-4-carboxamide](/img/structure/B12369167.png)

![(4s,5e,8s,9e,11s,13e,15e,18r)-4-Hydroxy-8-Methoxy-9,11-Dimethyl-18-[(1z,4e)-2-Methylhexa-1,4-Dien-1-Yl]oxacyclooctadeca-5,9,13,15-Tetraen-2-One](/img/structure/B12369180.png)
![(3E,4S)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12369182.png)

![disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12369208.png)





